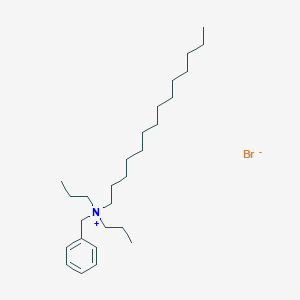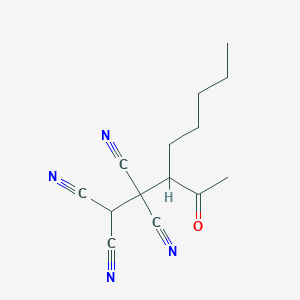
3-Acetyloctane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyloctane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C12H16N4O It is a derivative of octane, featuring four cyano groups and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyloctane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the possibility of obtaining high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the solvent-free synthesis method, which conforms to green chemistry principles, is a promising approach. This method involves the reaction of tetracyanoethylene with ketones under solvent-free conditions, resulting in high conversion rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyloctane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various heterocyclic compounds, which are of interest due to their potential biological activities .
Wissenschaftliche Forschungsanwendungen
3-Acetyloctane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Acetyloctane-1,1,2,2-tetracarbonitrile involves the alkylation of nucleophilic regions of tumor-cell DNA. This alkylation process inhibits the proliferation of malignant cells, making it a potential anticancer agent . The compound’s reactivity is attributed to the mutual activation of the closely positioned cyano groups, which enhances its pharmacophoric activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Cyclopropane-tetracarbonitrile: This compound has a similar structure but features a cyclopropane ring instead of an octane chain.
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds are also derivatives of tetracyanoethylene and are used in the synthesis of heterocyclic systems.
Uniqueness
3-Acetyloctane-1,1,2,2-tetracarbonitrile is unique due to its combination of an acetyl group and four cyano groups on an octane backbone
Eigenschaften
CAS-Nummer |
90138-10-6 |
|---|---|
Molekularformel |
C14H16N4O |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
3-acetyloctane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-4-5-6-13(11(2)19)14(9-17,10-18)12(7-15)8-16/h12-13H,3-6H2,1-2H3 |
InChI-Schlüssel |
NXDBULMLLLCCOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)C)C(C#N)(C#N)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

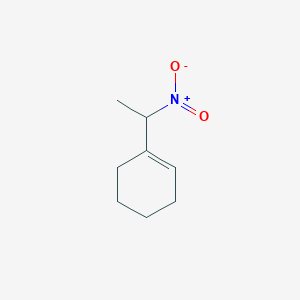
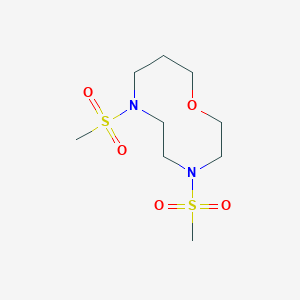
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
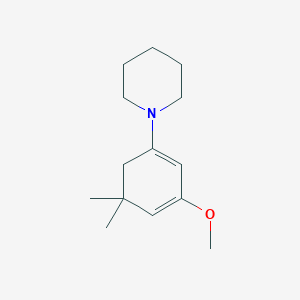
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)

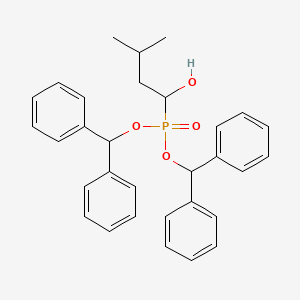
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
